Iodo-DPA-713 is a radiolabeled compound that serves as a selective imaging agent for the translocator protein, also known as TSPO. This protein is often upregulated in activated macrophages and is a significant marker for various inflammatory conditions. Iodo-DPA-713 has garnered attention in the fields of molecular imaging and nuclear medicine, particularly for its applications in assessing inflammation related to diseases such as tuberculosis and COVID-19.
The compound is synthesized from methyl-4-methoxybenzoate through a multi-step process, with significant contributions from research conducted at institutions like Johns Hopkins University and various pharmaceutical companies. The synthesis and characterization of Iodo-DPA-713 have been documented in several studies, highlighting its potential as a non-invasive imaging biomarker for inflammation.
Iodo-DPA-713 falls under the category of radiopharmaceuticals, specifically designed for positron emission tomography (PET) imaging. It is classified as a pyrazolopyrimidine derivative and is notable for its high affinity for TSPO, making it a valuable tool in the study of inflammatory diseases.
The synthesis of Iodo-DPA-713 involves several key steps:
The synthesis typically follows a seven-step protocol that includes:
Iodo-DPA-713 has a complex molecular structure characterized by:
Molecular formula: C₁₄H₁₃I₁N₄O
Molecular weight: Approximately 334.18 g/mol
The compound exhibits specific binding properties that allow for effective visualization of macrophage activity in inflamed tissues .
Iodo-DPA-713 participates in various chemical reactions relevant to its synthesis and application:
The compound has been shown to maintain stability under physiological conditions, allowing it to effectively target inflamed tissues while minimizing background noise during imaging procedures .
Iodo-DPA-713 operates by selectively binding to TSPO, which is predominantly expressed in activated macrophages. Upon administration, the compound accumulates in areas of inflammation, allowing for visualization through PET imaging.
Studies indicate that Iodo-DPA-713 demonstrates increased uptake in inflamed tissues compared to healthy tissues, providing a clear signal for imaging . This mechanism is crucial for assessing conditions such as tuberculosis and COVID-19-related lung inflammation.
Iodo-DPA-713 has several scientific uses:
CAS No.:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.: 990-73-8